

In-Depth Technical Guide: 3-(Methyl-nitrosoamino)propionitrile-d3

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Compound of Interest

Compound Name: 3-(Methyl-nitrosoamino)propionitrile-d3

Cat. No.: B12392644

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-(Methyl-nitrosoamino)propionitrile-d3**, a deuterated isotopologue of the carcinogenic N-nitrosamine, 3-(Methyl-nitrosoamino)propionitrile (MNPN). This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as an internal standard for analytical quantification or in studies related to toxicology and carcinogenicity.

Compound Information

3-(Methyl-nitrosoamino)propionitrile-d3 is the deuterium-labeled form of MNPN, a potent carcinogen first identified in the saliva of betel quid chewers.^[1] Its deuteration makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification of the non-labeled MNPN in various matrices.

Chemical and Physical Properties

A summary of the key quantitative data for **3-(Methyl-nitrosoamino)propionitrile-d3** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	3-((methyl-d3)(nitroso)amino)propanenitrile	[2]
Synonym(s)	N-(2-Cyanoethyl)-N-(trideuteriomethyl)nitrous amide, 3-(Methyl-d3-nitrosoamino)propionitrile	[2]
CAS Number	1329834-39-0	[2][3]
Molecular Formula	C ₄ H ₄ D ₃ N ₃ O	[3]
Molecular Weight	116.14 g/mol	[3]
Isotopic Enrichment	≥98% (d3)	
Appearance	Pale yellow oil	[4]
Storage Conditions	2-8°C Refrigerator, protected from light	[1]

Supplier Information

Several chemical suppliers specialize in the provision of isotopically labeled compounds for research purposes. A list of potential suppliers for **3-(Methyl-nitrosoamino)propionitrile-d3** is provided below. Please note that availability and product specifications should be confirmed directly with the supplier.

- CDN Isotopes
- LGC Standards
- Pharmaffiliates
- Santa Cruz Biotechnology
- MCE (MedChemExpress)

Experimental Protocols

Proposed Synthesis of 3-(Methyl-nitrosoamino)propionitrile-d3

A detailed, peer-reviewed synthesis protocol specifically for **3-(Methyl-nitrosoamino)propionitrile-d3** is not readily available in the public domain. However, based on general methods for the synthesis of N-nitrosamines, a plausible synthetic route can be proposed. This would typically involve two main steps: the synthesis of the deuterated secondary amine precursor, followed by nitrosation.

Step 1: Synthesis of 3-((Methyl-d3)amino)propionitrile

The precursor, 3-((methyl-d3)amino)propionitrile, can be synthesized via the Michael addition of methylamine-d3 to acrylonitrile.

- Reactants: Methylamine-d3 hydrochloride, acrylonitrile, a suitable base (e.g., sodium hydroxide or triethylamine).
- Solvent: A polar solvent such as water or methanol.
- Procedure Outline:
 - Methylamine-d3 hydrochloride is neutralized with a base to generate the free amine.
 - Acrylonitrile is added dropwise to the cooled solution of methylamine-d3.
 - The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and purified by distillation or column chromatography.

Step 2: Nitrosation of 3-((Methyl-d3)amino)propionitrile

The final step is the nitrosation of the deuterated secondary amine to form the N-nitrosamine. This is a well-established reaction.^{[5][6][7][8]}

- Reactants: 3-((Methyl-d3)amino)propionitrile, sodium nitrite (NaNO_2), an acid (e.g., hydrochloric acid or acetic acid).
- Solvent: Typically water or a biphasic system.
- Procedure Outline:
 - 3-((Methyl-d3)amino)propionitrile is dissolved in an acidic aqueous solution and cooled in an ice bath.
 - A solution of sodium nitrite in water is added dropwise to the stirred amine solution, maintaining a low temperature (0-5°C).
 - The reaction mixture is stirred for a specified period. The formation of the yellow, oily N-nitrosamine is often observed.[\[5\]](#)
 - The product is extracted with an organic solvent, washed to remove residual acid, dried, and the solvent is evaporated under reduced pressure to yield the final product.

Caution: N-nitrosamines are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of nitrosamine impurities.[\[9\]](#)[\[10\]](#)[\[11\]](#) **3-(Methyl-nitrosoamino)propionitrile-d3** serves as an excellent internal standard for the quantification of MNPN in various biological and environmental samples.

- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Typical):
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

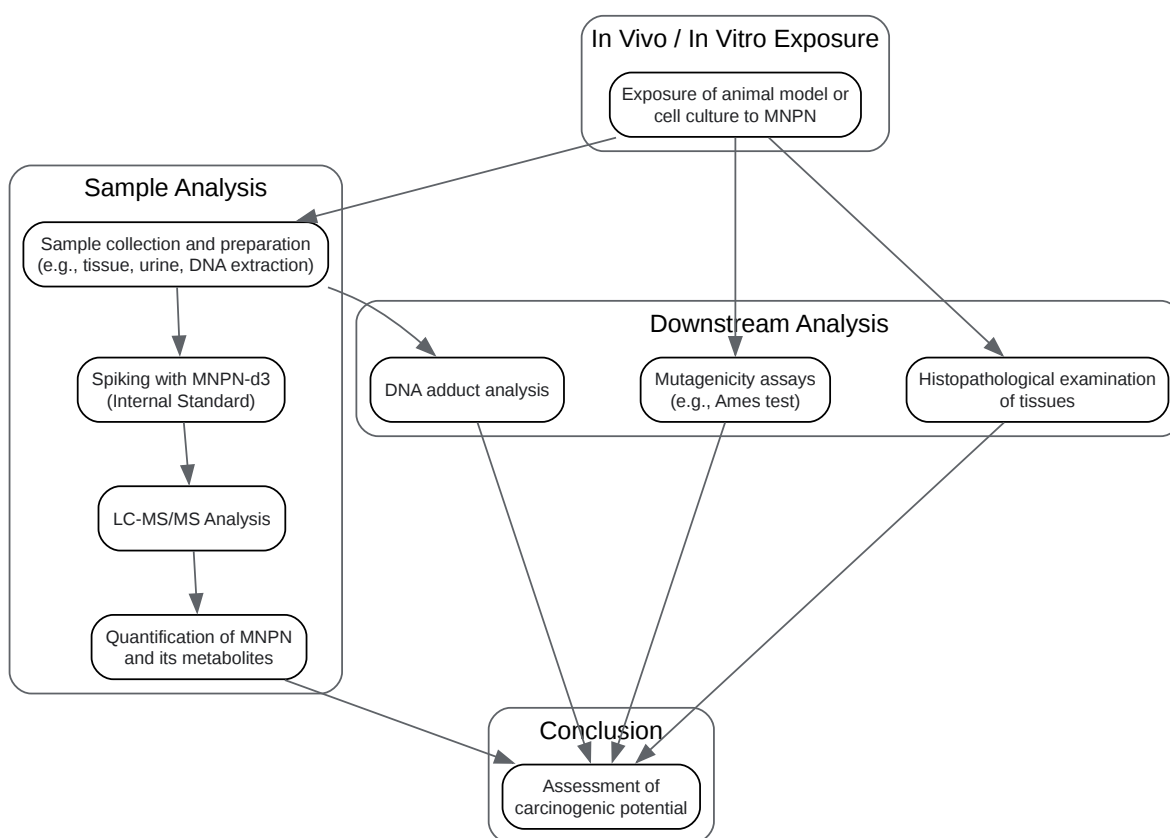
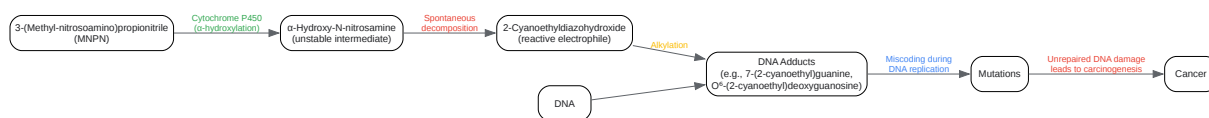
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (MNPN) and the internal standard (MNPN-d3).
 - MNPN: The exact m/z transitions would need to be determined experimentally but would be based on the molecular weight of 113.12 g/mol .[\[4\]](#)[\[12\]](#)
 - MNPN-d3: The precursor ion would be approximately m/z 117.1 (M+H)⁺, with product ions resulting from fragmentation.
- Sample Preparation:
 - Biological Samples (e.g., saliva, urine): May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte.
 - Drug Products: Dissolution in a suitable solvent followed by filtration.
- Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of MNPN and a fixed concentration of the internal standard, MNPN-d3. The analyte concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Carcinogenicity and Signaling Pathway

The carcinogenicity of MNPN is attributed to its metabolic activation into a reactive electrophile that can form covalent adducts with DNA, leading to mutations if not repaired.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of MNPN is initiated by cytochrome P450-mediated α -hydroxylation. This enzymatic oxidation occurs at the methylene carbon adjacent to the N-nitroso group. The resulting α -hydroxy-N-nitrosamine is unstable and spontaneously decomposes to form a highly reactive 2-cyanoethyldiazohydroxide intermediate. This intermediate can then alkylate nucleophilic sites on DNA bases.



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